Kobe0065
概要
説明
Kobe0065は、RasとRafタンパク質間の相互作用を効果的に阻害する新規な阻害剤です。 This compoundは、H-Ras·GTPのc-Raf-1 RBDへの結合をKi値46±13 μMで競合的に阻害することが知られています 。この化合物は、特に癌生物学と分子薬理学の分野において、科学研究で大きな可能性を示しています。
科学的研究の応用
Kobe0065 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown antiproliferative activity against cancer cells carrying activated ras oncogenes.
Molecular Pharmacology: The compound is used to study the molecular mechanisms of Ras-Raf interactions and their role in cell signaling pathways.
Drug Development: This compound serves as a lead compound for developing new inhibitors targeting Ras-Raf interactions, which are crucial in various cancers.
作用機序
Kobe0065は、Ras-GTPに結合し、Rafキナーゼとの相互作用を阻害することにより、その効果を発揮します。 この阻害は、細胞増殖と生存に不可欠なMAPK/ERK経路を含む、下流のシグナル伝達経路を混乱させます 。 This compoundは、下流のキナーゼMEKとERKのリン酸化を阻害することにより、癌細胞のアポトーシスも誘導します .
類似化合物の比較
類似化合物
Kobe2602: 同様の結合特性を持つ、Ras-Raf相互作用の別の強力な阻害剤.
デルタラシン: Rasとエフェクター間の相互作用を標的とするRas阻害剤.
ファルネシルチオサリチル酸(FTS): 細胞膜への適切な局在化を妨げることによってRasを阻害します.
This compoundの独自性
This compoundは、Ras-Raf相互作用を阻害する際の高い特異性と効力により、他の阻害剤と区別されます。 This compoundは、さまざまなRasファミリーの小さなGTPアーゼに対して幅広い結合特異性を示し、他の阻害剤と比較して細胞レベルでより効果的です .
生化学分析
Biochemical Properties
Kobe0065 competitively inhibits the binding of H-Ras·GTP to c-Raf-1 RBD with a Ki value of 46±13 μM . It efficiently inhibits the interaction of Ras·GTP with multiple effectors including Raf, PI3K, and RalGDS, and a regulator/effector Sos .
Cellular Effects
This compound can inhibit both anchorage-dependent and -independent growth and induce apoptosis of H-RasG12V-transformed NIH3T3 cells . The compound leads to a down-regulation of MEK/ERK, Akt, RalA, and Son of sevenless .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to Ras·GTP and blocking its interactions with downstream effectors . This results in the inhibition of downstream kinases MEK and ERK .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. The compound’s antiproliferative activity and its ability to induce apoptosis have been observed in in vitro studies .
Dosage Effects in Animal Models
In animal models, this compound exhibits antitumor activity in mice bearing a xenograft of human colon cancer SW480 cells expressing K-RasG12V at an oral dose of 80 mg/kg .
Metabolic Pathways
Given its role as a Ras-Raf interaction inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
準備方法
合成経路と反応条件
Kobe0065の合成には、コア構造の調製から始まるいくつかのステップが含まれます。 This compoundは、ニトロ化、塩素化、ヒドラジンカルボチオアミド形成などの化学反応を連続して行うことによって合成されます 。反応条件は一般に、ジメチルスルホキシド(DMSO)などの溶媒の使用と、目的の生成物が得られるようにするための特定の温度制御を含みます。
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収量と純度を最大化するように反応条件を最適化することが含まれます。これには、温度、pH、反応時間の正確な制御が含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、研究用途に必要な純度レベルを実現します .
化学反応の分析
反応の種類
Kobe0065は、以下のものを含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、さまざまな誘導体を形成することができます。
還元: この化合物は、官能基を修飾するために還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってニトロ誘導体が生成される場合があり、還元によってアミン誘導体が生成される場合があります .
科学研究への応用
This compoundは、以下のものを含む幅広い科学研究への応用があります。
癌研究: this compoundは、活性化ras癌遺伝子を保有する癌細胞に対して抗増殖活性を示しました。
分子薬理学: This compoundは、Ras-Raf相互作用の分子メカニズムとその細胞シグナル伝達経路における役割を研究するために使用されます.
創薬: This compoundは、さまざまな癌で重要なRas-Raf相互作用を標的とする新規阻害剤の開発のためのリード化合物として役立ちます.
類似化合物との比較
Similar Compounds
Kobe2602: Another potent inhibitor of Ras-Raf interaction with similar binding properties.
Deltarasin: A Ras inhibitor that targets the interaction between Ras and its effectors.
Farnesylthiosalicylic Acid (FTS): Inhibits Ras by preventing its proper localization to the cell membrane.
Uniqueness of Kobe0065
This compound is unique due to its high specificity and potency in inhibiting the Ras-Raf interaction. It exhibits broad binding specificity toward various Ras family small GTPases, making it more effective at the cellular level compared to other inhibitors .
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJVAYBCXSURMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436133-68-5 | |
Record name | 436133-68-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Kobe0065 a promising target for cancer therapy?
A: this compound targets Ras proteins, specifically the GTP-bound active form (Ras•GTP) []. Mutations in Ras genes are frequently observed in various human cancers, contributing to uncontrolled cell growth and tumor development. [] Therefore, inhibiting Ras activity is a promising strategy for anticancer drug development.
Q2: How does this compound interact with Ras proteins and what are the downstream effects?
A: this compound binds to a specific pocket on the surface of Ras•GTP, which is distinct from the binding sites of other known Ras inhibitors []. This interaction prevents Ras•GTP from binding to its downstream effectors, such as Raf kinases, PI3Ks, and RalGEFs []. As a result, this compound inhibits the activation of signaling pathways downstream of Ras, ultimately leading to the inhibition of cell growth and induction of apoptosis (programmed cell death) in cancer cells [].
Q3: Has the binding of this compound to Ras been structurally characterized?
A: Yes, NMR structural analysis of this compound in complex with H-Ras•GTPT35S confirmed its insertion into the targeted surface pocket of the Ras protein []. This structural information provides a molecular basis for this compound’s inhibitory activity against Ras-mediated signaling.
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A: While detailed SAR studies are not extensively described in the provided literature, the development of an analog, Kobe2602, suggests modifications to the this compound scaffold are possible []. Further research exploring the impact of structural modifications on this compound's activity, potency, and selectivity would be valuable.
Q5: What in vitro and in vivo studies have been conducted on this compound?
A: this compound has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including those harboring mutations in H-ras, K-ras, and N-ras genes []. Moreover, this compound exhibited antitumor activity in a xenograft model using human colon carcinoma SW480 cells carrying the K-rasG12V gene []. Oral administration of the compound effectively reduced tumor growth in this model [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。